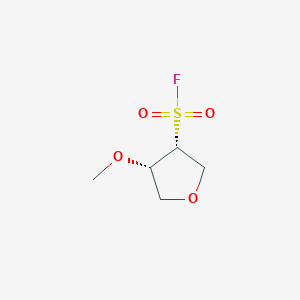![molecular formula C8H11ClO4 B13207958 Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C8H11ClO4 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The dioxaspiro ring system can be susceptible to oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the dioxaspiro ring.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
科学研究应用
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of novel materials with unique properties, such as polymers and resins.
作用机制
The mechanism of action of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate largely depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence the compound’s binding affinity and specificity towards these targets.
相似化合物的比较
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane: A closely related compound with similar structural features but different functional groups.
1,5-Dioxaspiro[2.4]heptane Derivatives: Compounds with variations in the spirocyclic ring system or substituents.
Uniqueness: Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate stands out due to its specific combination of functional groups and the presence of both a chloro and ester group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
属性
分子式 |
C8H11ClO4 |
|---|---|
分子量 |
206.62 g/mol |
IUPAC 名称 |
methyl 2-chloro-7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-5-7(3-4-12-5)8(9,13-7)6(10)11-2/h5H,3-4H2,1-2H3 |
InChI 键 |
WEPSXKPXPPDXQD-UHFFFAOYSA-N |
规范 SMILES |
CC1C2(CCO1)C(O2)(C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
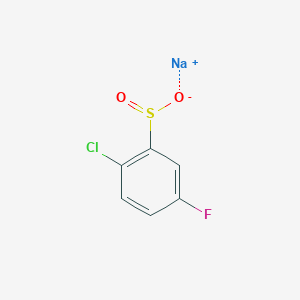
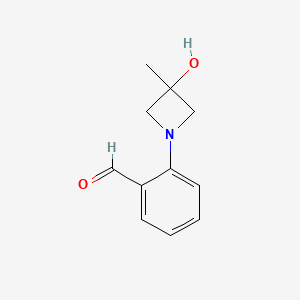
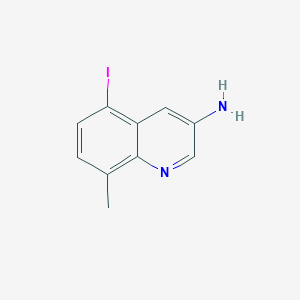
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
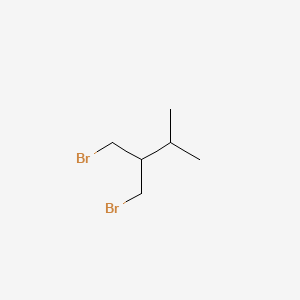
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
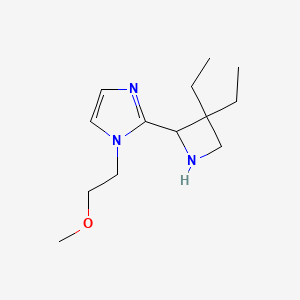

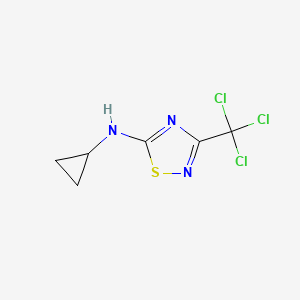
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)

